molecular formula C19H13FN2O6S B15107359 5-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid

5-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid

Cat. No.: B15107359
M. Wt: 416.4 g/mol
InChI Key: ITCDHIVCCIRHQR-CHHVJCJISA-N
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Description

5-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is a complex organic compound that features a thiazolidine ring, a fluorobenzylidene group, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid typically involves multiple steps. One common approach is to start with the formation of the thiazolidine ring, followed by the introduction of the fluorobenzylidene group and the hydroxybenzoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

5-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H13FN2O6S

Molecular Weight

416.4 g/mol

IUPAC Name

5-[[2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C19H13FN2O6S/c20-11-3-1-2-10(6-11)7-15-17(25)22(19(28)29-15)9-16(24)21-12-4-5-14(23)13(8-12)18(26)27/h1-8,23H,9H2,(H,21,24)(H,26,27)/b15-7-

InChI Key

ITCDHIVCCIRHQR-CHHVJCJISA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

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